molecular formula C11H17NO B3163152 N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine CAS No. 883529-57-5

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine

Cat. No.: B3163152
CAS No.: 883529-57-5
M. Wt: 179.26 g/mol
InChI Key: UKOUFDCGERJMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine is an organic compound with the molecular formula C11H17NO It is characterized by the presence of a dimethylphenoxy group attached to an ethyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with methylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylamine
  • N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(5-morpholino-2-nitrophenyl)amine
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide

Uniqueness

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine is unique due to its specific structural features, such as the presence of the dimethylphenoxy group and the ethyl-methylamine linkage. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-4-5-11(8-10(9)2)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOUFDCGERJMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.